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Introduction
Targeted radionuclide therapy is a rapidly advancing field in oncology, with Prostate-Specific

Membrane Antigen (PSMA) emerging as a key target for treating metastatic castration-resistant

prostate cancer (mCRPC).[1][2][3][4] While Lutetium-177 (¹⁷⁷Lu) has been the cornerstone for

PSMA-targeted therapies, new radionuclides are being explored to enhance therapeutic

efficacy.[5] Terbium-161 (¹⁶¹Tb) is a promising alternative, exhibiting similar chemical

properties to ¹⁷⁷Lu, which allows for its integration into existing chelator and ligand systems like

PSMA-617 and PSMA-I&T.[5][6]

¹⁶¹Tb's key advantage lies in its unique decay profile. In addition to β⁻ radiation comparable to

¹⁷⁷Lu, ¹⁶¹Tb emits a significant spectrum of low-energy Auger and conversion electrons.[1][5][7]

These short-range electrons deposit a high amount of energy locally (high linear energy

transfer), potentially leading to increased cytotoxicity, especially in single cells and

micrometastases.[8][9][10] Preclinical and early clinical studies have demonstrated that ¹⁶¹Tb-

labeled PSMA ligands can deliver higher absorbed radiation doses to tumors compared to their

¹⁷⁷Lu counterparts, suggesting superior therapeutic potential.[8][11]

These application notes provide detailed protocols for the radiolabeling of PSMA-targeting

ligands with ¹⁶¹Tb, subsequent quality control measures, and methods for in vitro and in vivo

evaluation.
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Radiolabeling Protocol: ¹⁶¹Tb-PSMA-617
This protocol describes the conjugation of no-carrier-added ¹⁶¹TbCl₃ to the DOTA-containing

ligand, PSMA-617. The DOTA chelator is commonly used for radiolabeling with trivalent

radiometals like ¹⁶¹Tb and ¹⁷⁷Lu.[6][12]
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Caption: Workflow for the radiolabeling of PSMA-617 with Terbium-161.
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Materials
¹⁶¹TbCl₃ solution (in 0.01 M HCl)

PSMA-617 (or other DOTA-conjugated PSMA ligand)

Sodium ascorbate buffer (pH 4.5-5.0)

HEPES buffer

Sterile, metal-free reaction vials

Heating block or water bath

Radio-TLC or radio-HPLC system for quality control

Methodology
Preparation: In a sterile, metal-free reaction vial, add the PSMA-617 ligand. The amount will

depend on the desired specific activity.

Buffering: Add the reaction buffer (e.g., sodium ascorbate) to the vial to achieve a final pH

between 4.5 and 5.0. Ascorbate also acts as a radioprotectant to prevent radiolysis.[13]

Radionuclide Addition: Carefully add the ¹⁶¹TbCl₃ solution to the vial containing the ligand

and buffer.

Incubation: Securely cap the vial and incubate at 95°C for 15-30 minutes.

Cooling: After incubation, allow the vial to cool to room temperature.

Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-

TLC or radio-HPLC (see Section 2). The final product, ¹⁶¹Tb-PSMA-617, should have an

RCP greater than 95%.

Formulation: If the RCP is acceptable, the product can be formulated in a suitable vehicle

(e.g., saline with ascorbic acid) for in vitro or in vivo use and passed through a sterile filter.
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Quality Control Protocols
A. Radiochemical Purity (RCP) Determination

Method: Radio-Thin Layer Chromatography (radio-TLC) or Radio-High Performance Liquid

Chromatography (radio-HPLC).

Radio-TLC Protocol:

Spot a small volume (~1 µL) of the reaction mixture onto a TLC strip (e.g., silica gel).

Develop the strip using a suitable mobile phase (e.g., a mixture of ammonium acetate,

methanol, and DTPA) to separate the radiolabeled conjugate from free ¹⁶¹Tb.

Scan the strip using a radio-TLC scanner to quantify the radioactivity distribution and

calculate the percentage of ¹⁶¹Tb incorporated into the PSMA ligand.

Radio-HPLC Protocol:

Inject a small volume of the reaction mixture into an HPLC system equipped with a

suitable column (e.g., C18) and a radioactivity detector.

Elute with a gradient of solvents (e.g., water and acetonitrile with 0.1% TFA).

Analyze the resulting chromatogram to identify and quantify the peaks corresponding to

¹⁶¹Tb-PSMA-617 and any impurities (like free ¹⁶¹Tb).[13]

B. In Vitro Stability
Protocol:

Incubate an aliquot of the final ¹⁶¹Tb-PSMA-617 product in saline and in human serum at

37°C.[14]

At various time points (e.g., 1, 24, 48, 72 hours), analyze samples using radio-TLC or

radio-HPLC to determine the RCP.

The conjugate is considered stable if the RCP remains above 90-95% over the time

course. Studies have shown ¹⁶¹Tb-PSMA-617 to be stable for up to 72 hours.[13][15][16]
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C. Lipophilicity Determination (LogP)
Protocol:

Add a sample of ¹⁶¹Tb-PSMA-617 to a vial containing equal volumes of n-octanol and

phosphate-buffered saline (PBS).

Vortex the mixture vigorously for several minutes.

Centrifuge to ensure complete phase separation.

Sample equal volumes from both the n-octanol and PBS layers and measure the

radioactivity in a gamma counter.

Calculate the LogP value as the base-10 logarithm of the ratio of counts per minute (CPM)

in the octanol phase to the CPM in the PBS phase. A negative LogP value indicates a

hydrophilic compound.[13]

Table 1: Summary of Radiolabeling and QC Data
Parameter Ligand Value Reference

Radiochemical

Yield/Purity
PSMA-617 >98% [1][6]

PSMA-617 97.99 ± 2.01% [13][15][16]

ART-101 >95% [14]

Specific Activity PSMA-617 Up to 100 MBq/nmol [1][2][3][11]

In Vitro Stability (72h) PSMA-617 >95% [13][15]

ART-101
>90% (in human

serum)
[14]

Lipophilicity (LogP) PSMA-617 -2.15 ± 0.31 [13]

In Vitro Evaluation Protocols
Mechanism of Action of ¹⁶¹Tb-PSMA Ligands
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Caption: ¹⁶¹Tb-PSMA binds to PSMA, is internalized, and emits radiation causing DNA damage.
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A. Cell Uptake and Internalization Assay
Cell Lines: Use a PSMA-positive cell line (e.g., PC-3 PIP, LNCaP) and a PSMA-negative

control line (e.g., PC-3 flu).[1][13]

Protocol:

Seed cells in multi-well plates and allow them to attach overnight.

Incubate the cells with a known concentration of ¹⁶¹Tb-PSMA-617 at 37°C for various time

points (e.g., 30 min, 1h, 2h, 4h).

Total Uptake: At each time point, wash the cells with cold PBS to remove unbound

radioligand. Lyse the cells and measure the radioactivity in a gamma counter.

Internalization: For a parallel set of wells, after the incubation period, add an acidic buffer

(e.g., glycine buffer, pH 2.8) for 5-10 minutes to strip off surface-bound radioactivity. Wash

with PBS, lyse the cells, and measure the internalized radioactivity.

Specificity: To demonstrate PSMA-specific binding, perform blocking studies by co-

incubating the cells with an excess of non-radiolabeled PSMA ligand.

Express results as a percentage of the added activity per million cells.

B. Cytotoxicity Assays
MTT Assay (Cell Viability):

Seed cells in 96-well plates.

Treat cells with increasing concentrations of ¹⁶¹Tb-PSMA-617 (e.g., 0.1 to 10 MBq/mL) and

incubate for a defined period (e.g., 24-72 hours).[13]

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal

formation.

Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at ~570

nm.
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Calculate cell viability relative to untreated control cells.

Clonogenic Assay (Cell Survival):

Treat cells in suspension or as monolayers with ¹⁶¹Tb-PSMA-617 for a specified time.

Plate a known number of viable cells into new culture dishes and incubate for 10-14 days

to allow colony formation.

Fix and stain the colonies (e.g., with crystal violet).

Count colonies containing ≥50 cells. Calculate the surviving fraction for each treatment

condition relative to the untreated control.

Preclinical Data Summary
Studies consistently show that ¹⁶¹Tb-PSMA conjugates are more effective than their ¹⁷⁷Lu

counterparts in preclinical models.[1][11]

Table 2: Comparative In Vitro Efficacy (¹⁶¹Tb-PSMA-617
vs. ¹⁷⁷Lu-PSMA-617)
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Assay Finding Cell Line Reference

Cell Viability (MTT)

¹⁶¹Tb was significantly

more effective at

reducing viability at

concentrations of 0.1–

10 MBq/mL.

PC-3 PIP [13]

Cell Survival

(Clonogenic)

¹⁶¹Tb was up to 3-fold

more effective at

reducing cell survival.

PC-3 PIP [6]

General Comparison

Viability and survival

of PC-3 PIP cells were

more reduced with

¹⁶¹Tb-PSMA-617

across the entire

concentration range

tested.

PC-3 PIP [1][3][4][11]

Table 3: Comparative In Vivo Data (Tumor-Bearing Mice)
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Parameter
¹⁶¹Tb-PSMA
Conjugate

¹⁷⁷Lu-PSMA
Conjugate

Finding Reference

Biodistribution

Equal tissue

distribution

profiles.

Equal tissue

distribution

profiles.

The radionuclide

does not alter the

pharmacokinetic

profile of the

ligand.

[1][3][6]

Tumor-Absorbed

Dose

6.10 ± 6.59

Gy/GBq (PSMA-

617)

2.59 ± 3.30

Gy/GBq (PSMA-

617)

¹⁶¹Tb delivered a

~2.4-fold higher

dose to tumor

lesions.

[8]

Tumor-Absorbed

Dose

1.7 ± 0.3

Gy/MBq (ART-

101)

0.6 ± 0.1

Gy/MBq (PSMA-

617)

¹⁶¹Tb-ART-101

delivered a 2.8-

fold higher dose

than ¹⁷⁷Lu-

PSMA-617.

[14]

Therapeutic

Efficacy

Median survival:

36 days (5 MBq),

65 days (10

MBq).

N/A (Control

survival: 19

days)

¹⁶¹Tb-PSMA-617

shows a clear,

activity-

dependent

survival benefit.

[1][2][3][11]

Therapeutic

Efficacy

Significant tumor

regression and

prolonged

survival.

Less effective

than ¹⁶¹Tb-ART-

101.

¹⁶¹Tb-ART-101

showed superior

anti-tumor effects

compared to

both ¹⁶¹Tb-

PSMA-617 and

¹⁷⁷Lu-PSMA-617.

[14]

In Vivo Experimental Protocol
This protocol outlines a general procedure for evaluating the biodistribution and therapeutic

efficacy of ¹⁶¹Tb-PSMA ligands in a xenograft mouse model.
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Workflow for In Vivo Preclinical Study
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Caption: General workflow for in vivo evaluation of ¹⁶¹Tb-PSMA radiopharmaceuticals.

Methodology
Animal Model: Use immunodeficient mice (e.g., athymic nude mice). Inoculate the mice

subcutaneously with a PSMA-positive human prostate cancer cell line (e.g., PC-3 PIP). Allow

tumors to grow to a suitable size (e.g., 100-150 mm³).
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Biodistribution Study:

Inject a cohort of tumor-bearing mice intravenously (i.v.) with a known activity of ¹⁶¹Tb-

PSMA-617 (e.g., 1-5 MBq).

At selected time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h), euthanize groups of

mice.

Harvest tumors, blood, and major organs (kidneys, liver, spleen, etc.).

Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

SPECT/CT Imaging:

Inject tumor-bearing mice with ¹⁶¹Tb-PSMA-617 (e.g., 20-30 MBq).

At various time points, anesthetize the mice and perform SPECT/CT imaging to visualize

the biodistribution of the radioligand and confirm tumor targeting.

Therapy Study:

Randomize tumor-bearing mice into different treatment groups:

Vehicle control (saline)

¹⁶¹Tb-PSMA-617 (low dose, e.g., 5 MBq)

¹⁶¹Tb-PSMA-617 (high dose, e.g., 10 MBq)

(Optional) ¹⁷⁷Lu-PSMA-617 comparator group

Administer the treatments via i.v. injection.

Monitor the mice regularly (e.g., 2-3 times per week) for tumor volume (using caliper

measurements), body weight, and overall health.
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Follow the mice until they reach a predefined endpoint (e.g., tumor volume limit, significant

weight loss) and record survival data.[14]

Conclusion
Terbium-161 represents a significant advancement in the field of PSMA-targeted radionuclide

therapy. Its unique emission of Auger and conversion electrons provides a dosimetric

advantage over ¹⁷⁷Lu, which has been shown to translate into superior preclinical efficacy.[1][4]

[11] The protocols outlined in these notes provide a framework for the successful conjugation,

quality control, and evaluation of ¹⁶¹Tb-PSMA radiopharmaceuticals. The similar chemistry

between terbium and lutetium facilitates a seamless transition for research laboratories already

working with ¹⁷⁷Lu, paving the way for further investigation and potential clinical translation of

this highly promising therapeutic agent.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31134301/
https://pubmed.ncbi.nlm.nih.gov/31134301/
https://ascopost.com/news/june-2024/chelating-agent-may-reduce-toxicity-associated-with-psma-radiopharmaceutical-therapy/
https://ascopost.com/news/june-2024/chelating-agent-may-reduce-toxicity-associated-with-psma-radiopharmaceutical-therapy/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10635383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10635383/
https://jnm.snmjournals.org/content/66/supplement_1/252075
https://pubmed.ncbi.nlm.nih.gov/37961521/
https://pubmed.ncbi.nlm.nih.gov/37961521/
https://www.researchgate.net/publication/368397545_161Tb-PSMA_Radioligand_Therapy_First-in-human_SPECTCT_Imaging
https://www.benchchem.com/product/b1209772#terbium-161-conjugation-to-psma-targeting-ligands
https://www.benchchem.com/product/b1209772#terbium-161-conjugation-to-psma-targeting-ligands
https://www.benchchem.com/product/b1209772#terbium-161-conjugation-to-psma-targeting-ligands
https://www.benchchem.com/product/b1209772#terbium-161-conjugation-to-psma-targeting-ligands
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1209772?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

